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Compound of Interest |

Compound Name: 4-Chloro-2,3-dihydrofuran
CAS No.: 17557-40-3
Cat. No.: B098101

Get Quote

. J

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2,3-dihydrofuran. In the absence of direct experimental spectra for this specific
compound in publicly available databases, this guide establishes a robust analytical framework.
We will first present the detailed experimental spectroscopic data for the parent molecule, 2,3-
dihydrofuran, as a foundational reference. Subsequently, we will apply fundamental principles
of spectroscopy and computational chemistry insights to predict and interpret the spectroscopic
characteristics of 4-Chloro-2,3-dihydrofuran. This approach offers a scientifically rigorous
guide for researchers, scientists, and drug development professionals engaged in the synthesis
and characterization of halogenated heterocycles.

Introduction to 4-Chloro-2,3-dihydrofuran and the
Importance of Spectroscopic Analysis

4-Chloro-2,3-dihydrofuran is a halogenated heterocyclic compound with potential applications
in organic synthesis and as a building block for more complex molecules. The precise
characterization of its molecular structure is paramount for its use in research and
development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the
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structure, purity, and electronic properties of organic molecules. A thorough understanding of
the spectroscopic signature of 4-Chloro-2,3-dihydrofuran is crucial for reaction monitoring,
quality control, and the prediction of its chemical behavior.

This guide will provide a detailed analysis of the expected spectroscopic data for 4-Chloro-2,3-
dihydrofuran, grounded in the experimental data of its parent compound, 2,3-dihydrofuran.

Spectroscopic Data of 2,3-Dihydrofuran (CAS: 1191-
99-7)

The spectroscopic data of the unsubstituted 2,3-dihydrofuran serves as an essential baseline
for predicting the data for its chlorinated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
2,3-Dihydrofuran

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, primarily hydrogen (*H) and carbon (33C).

1H NMR Data (90 MHz, CDCl3)[1]

Chemical Shift (ppm) Multiplicity Assighment
6.32 Triplet H-5
4.95 Triplet H-4
4.30 Triplet H-2
2.61 Quartet H-3

13C NMR Data[?2]
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Chemical Shift (ppm) Assignment
145.4 C-5
100.5 C-4
71.3 C-2
31.0 C-3

Infrared (IR) Spectroscopy of 2,3-Dihydrofuran

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of
infrared radiation.

Key IR Absorptions (Liquid Film)[3]

Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium =C-H Stretch
2950-2850 Strong C-H Stretch (aliphatic)
1620 Medium C=C Stretch
1150-1050 Strong C-O Stretch

Mass Spectrometry (MS) of 2,3-Dihydrofuran

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Electron lonization (El) Mass Spectrum[1][4]
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miz Relative Intensity (%) Assighment

70 99.4 [M]* (Molecular lon)
69 48.4 [M-H]*

41 100.0 [C3Hs]*

39 69.7 [C3Hs]*

Predicted Spectroscopic Data of 4-Chloro-2,3-
dihydrofuran

The introduction of a chlorine atom at the 4-position of the 2,3-dihydrofuran ring is expected to
induce significant and predictable changes in its spectroscopic properties.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy of 4-Chloro-2,3-dihydrofuran

1H NMR Spectroscopy:

The electronegative chlorine atom at C-4 will exert a strong deshielding effect on the adjacent

protons.

e H-5: The chemical shift of the proton at the 5-position is expected to shift downfield
significantly from 6.32 ppm due to the direct attachment of the chlorine atom to the same

carbon.

e H-3: The protons at the 3-position will experience a moderate downfield shift from 2.61 ppm
due to the inductive effect of the chlorine atom transmitted through the sigma bonds.

e H-2: The protons at the 2-position will be least affected, with only a minor downfield shift

expected from 4.30 ppm.
13C NMR Spectroscopy:

The carbon chemical shifts will also be influenced by the chlorine substituent.
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e C-4: The carbon directly bonded to the chlorine atom will experience a significant downfield
shift from its original position of 100.5 ppm.

e C-5 and C-3: The adjacent carbons will also show a downfield shift, though to a lesser extent
than C-4.

e C-2: The chemical shift of C-2 is expected to be the least affected.

Predicted Infrared (IR) Spectroscopy of 4-Chloro-2,3-
dihydrofuran

The IR spectrum of 4-Chloro-2,3-dihydrofuran will exhibit the characteristic absorptions of the
dihydrofuran ring, with the addition of a C-ClI stretching vibration.

o C-CI Stretch: A new, medium to strong absorption band is expected in the region of 800-600
cm~1, which is characteristic of a C-ClI single bond stretch.

e C=C Stretch: The C=C stretching frequency around 1620 cm~* may shift slightly due to the
electronic influence of the chlorine atom.

e C-O Stretch: The strong C-O stretching band between 1150-1050 cm~1 is expected to
remain a prominent feature.

Predicted Mass Spectrometry (MS) of 4-Chloro-2,3-
dihydrofuran

The mass spectrum of 4-Chloro-2,3-dihydrofuran will be characterized by the presence of
chlorine's isotopic pattern and specific fragmentation pathways.

e Molecular lon Peak: The molecular ion peak will appear as a doublet, with the [M]* peak and
the [M+2]* peak in an approximate 3:1 ratio, which is characteristic of a molecule containing
one chlorine atom. The nominal molecular weight of 4-Chloro-2,3-dihydrofuran (CsHsCIO)
Is approximately 104.5 g/mol .

e Fragmentation: Common fragmentation pathways for halogenated ethers include the loss of
the halogen atom (ClI radical) and the loss of HCI. The fragmentation pattern of the
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dihydrofuran ring will also be present, but the fragments containing chlorine will exhibit the

characteristic isotopic pattern.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data
for a liquid sample like 4-Chloro-2,3-dihydrofuran.

NMR Data Acquisition Workflow
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Click to download full resolution via product page
Caption: Workflow for IR data acquisition.

Mass Spectrometry Data Acquisition Workflow

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry data acquisition.
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Conclusion

While experimental spectroscopic data for 4-Chloro-2,3-dihydrofuran is not readily available
in public repositories, a comprehensive and scientifically sound characterization can be
achieved by leveraging the known data of the parent compound, 2,3-dihydrofuran, and
applying fundamental spectroscopic principles. The predicted NMR, IR, and Mass spectra
presented in this guide provide a robust framework for the identification and structural
elucidation of this and other related halogenated dihydrofurans. The provided experimental
workflows offer standardized procedures for obtaining high-quality spectroscopic data, ensuring
reproducibility and reliability in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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